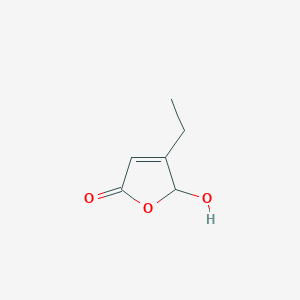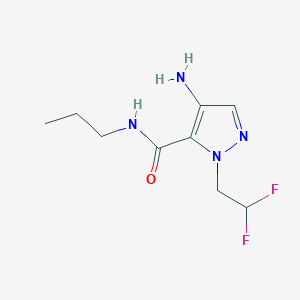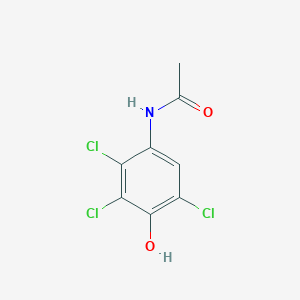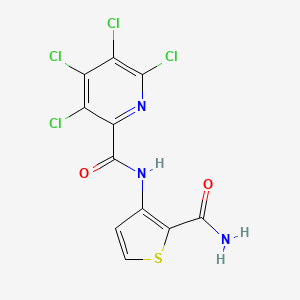
4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is a chemical compound with the CAS Number: 1575-49-1 . It has a molecular weight of 128.13 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-ethyl-5-hydroxyfuran-2 (5H)-one . The InChI code for this compound is 1S/C6H8O3/c1-2-4-3-5 (7)9-6 (4)8/h3,6,8H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound has a melting point of 79-80 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Flavoring Agent in Food Industries
4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one and its related compounds are considered key flavor compounds in many fruits . Due to their attractive sensory properties, they are highly appreciated by the food industry . They can be used as a flavoring agent in food industries .
Aroma Chemicals
These compounds are important aroma chemicals . They contribute to the characteristic aroma of various fruits and are therefore used in the fragrance industry .
Wine Making
The level of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a related compound, varies in wines with grape variety, demonstrating the biosynthesis of the furanone in grape berries . This suggests that 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one could also play a role in the wine-making process.
Maillard Reaction Product
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a related compound, is a product of the Maillard reaction or non-enzymatic browning . This reaction occurs between an amino acid and a reducing sugar, usually requiring heat . The furanones produced depend on the type and amount of sugars and amino acids available in the raw food material, the pH value, and the heating regime .
Anti-Infective Agent
Cell cycle analysis showed that HDMF arrested the cell cycle at the S and G2/M phase in Candida albicans . Thus, 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one may have potential as an anti-infective agent in human microbial infections .
Biotechnological Process Development
Numerous methods for the synthetic preparation of these compounds have been published and are applied by industry . For the development of a biotechnological process, the knowledge and availability of biosynthetic enzymes are required . During the last years, substantial progress has been made in the elucidation of the biological pathway leading to HDMF and DMMF .
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-ethyl-2-hydroxy-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-2-4-3-5(7)9-6(4)8/h3,6,8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABIZTHYZVUARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one | |
CAS RN |
1575-49-1 |
Source


|
| Record name | 4-ethyl-5-hydroxy-2,5-dihydrofuran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2679795.png)
![N-(2,5-Difluorophenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2679797.png)



![5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2679805.png)
![2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2679806.png)

![N-(2,4-dimethoxyphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2679808.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2679810.png)
![[1-(2,4-Dimethylphenyl)cyclopentyl]methanamine](/img/structure/B2679815.png)
